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Compound of Interest

Compound Name:
4-Formylphenyl

cyclopropanecarboxylate

CAS No.: 588695-35-6

Cat. No.: B2466016

Get Quote

Executive Summary
4-Formylphenyl cyclopropanecarboxylate (

, MW 190.19 Da) represents a unique structural challenge in mass spectrometry due to the
competing fragmentation pathways of its strained cyclopropane ring, the labile ester linkage,
and the reactive formyl group.

This guide compares the two dominant analytical modalities—Electron Ionization (EI) and

Electrospray Ionization (ESI)—to provide researchers with a roadmap for structural elucidation

and impurity profiling. Unlike standard aliphatic esters, the cyclopropyl moiety introduces ring-

strain-driven fragmentation kinetics that must be distinguished from standard alkyl chain losses.
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Feature Electron Ionization (EI)
Electrospray Ionization
(ESI)

Primary Utility
Structural Fingerprinting &

Library Matching

Quantification & Biological

Matrix Analysis

Ionization Energy Hard (70 eV) Soft (Thermal/Voltage)

Dominant Species
Fragment Ions (

69, 121, 162)

Adduct Ions (

,

)

Detection Limit
Low picogram (scan

dependent)
Femtogram (MRM mode)

Structural Analysis & Theoretical Fragmentation
To accurately interpret the mass spectrum, one must understand the bond dissociation

energies (BDE) governing the molecule's decay.

The Cyclopropyl "Strain" Factor
Unlike an isopropyl ester (which fragments via standard McLafferty rearrangements), the

cyclopropane ring possesses

27.5 kcal/mol of ring strain. This facilitates

-cleavage adjacent to the carbonyl carbon, often retaining the charge on the cyclopropyl
acylium ion (

,

69) due to the stability of the cyclopropyl cation resonance forms.

The Aromatic "Sink"
The 4-formylphenyl moiety acts as a charge sink. In EI, the formation of the 4-formylphenol

radical cation (
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122) via hydrogen abstraction is a competitive pathway against the formation of the acylium
ion.

Mechanistic Pathway Diagram
The following diagram illustrates the competing fragmentation pathways derived from first

principles of organic mass spectrometry (Stevenson’s Rule and charge localization).
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Figure 1: Predicted fragmentation tree highlighting the competition between acylium ion

formation and aromatic stabilization.

Detailed Comparative Guide: EI vs. ESI
Scenario A: Electron Ionization (EI) - 70 eV
Best for: Identification of synthesis impurities and confirming the cyclopropyl vs. isopropyl

structure.

In a standard 70 eV EI source, the molecular ion (

) at

190 is often visible but low intensity due to the labile ester bond.

Diagnostic Peak 1 (
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69): The cyclopropanecarbonyl cation. This is the "fingerprint" of the acid moiety. If this were
an isopropyl ester, you would see

43 (

) or

71 (

). The shift to 69 is diagnostic for the cyclopropyl ring (C3H5 + CO).

Diagnostic Peak 2 (

121/122): The 4-formylphenoxy moiety.

121 represents the direct cleavage (

), while

122 represents the phenol cation formed via hydrogen abstraction from the cyclopropyl ring
or background water.

Diagnostic Peak 3 (

162): Loss of CO (28 Da) from the aldehyde group on the aromatic ring. This confirms the
integrity of the formyl group in the parent structure.

Scenario B: Electrospray Ionization (ESI) - Positive
Mode
Best for: Pharmacokinetic (PK) studies and high-sensitivity quantification.

ESI is a "soft" technique. You will rarely see the fragments listed above in the primary scan

(MS1).

Primary Ion:

at

191.1.
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Adducts: Sodium adducts

at

213.1 are highly likely if glass or biological buffers are used.

MS/MS (CID) Behavior: When subjected to Collision-Induced Dissociation (CID), the

ion typically ejects the neutral carboxylic acid (

, 86 Da) to leave the protonated phenol, or ejects the phenol to leave the acylium ion.

Transition:

(Protonated 4-formylphenol).

Transition:

(Cyclopropyl acylium).

Data Summary Table
m/z (Da) Identity Mode Origin/Mechanism

190 EI Molecular Ion (Weak)

191 ESI
Protonated Molecule

(Base Peak)

213 ESI Sodium Adduct

162 EI
Loss of CO from

aldehyde

122 EI

4-Formylphenol

radical cation (H-

transfer)

69 EI/ESI
Cyclopropyl acylium

(Diagnostic)
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Sample Preparation (Critical Step)
Solvent Choice: Dissolve in Acetonitrile (ACN) or Dichloromethane (DCM).

Warning: Avoid Methanol for long-term storage. The formyl group is reactive, and the ester

can undergo transesterification in protic solvents under acidic/basic conditions.

Concentration:

For EI (GC-MS): 100 µg/mL (ppm).

For ESI (LC-MS): 1 µg/mL (ppb) with 0.1% Formic Acid to promote protonation.

Method Development Workflow
The following workflow ensures self-validating data generation, checking for thermal

degradation (common with esters in GC) before finalizing the method.

Start: Pure Standard

Dissolve in ACN
(Avoid MeOH)

ESI Direct Infusion
(Q1 Scan)

GC-MS Injection
(Cold Splitless)

Check 191 vs 213
(Proton vs Sodium)

Compare Spectra:
Is 190 visible in GC?

If No -> Thermal Degradation
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Figure 2: Step-by-step method development workflow to validate compound integrity across

ionization modes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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